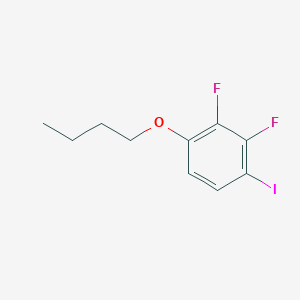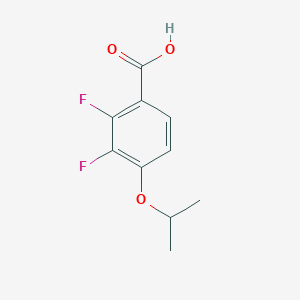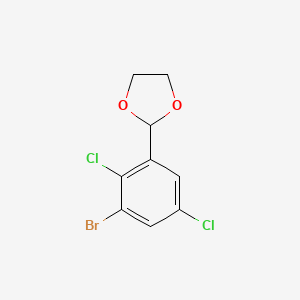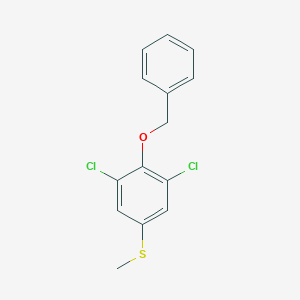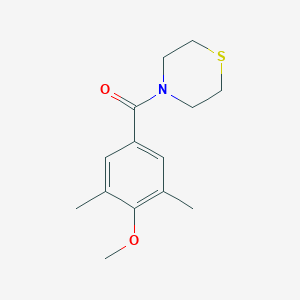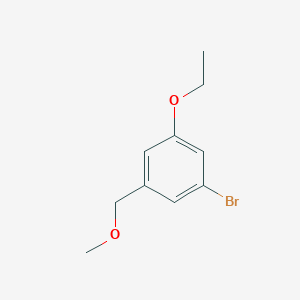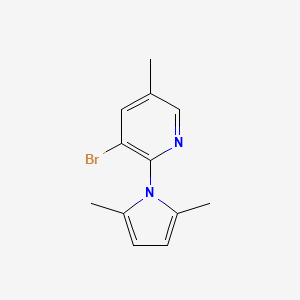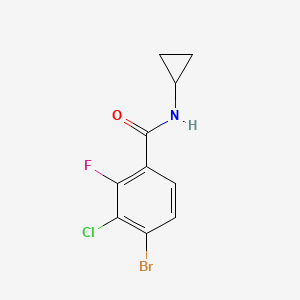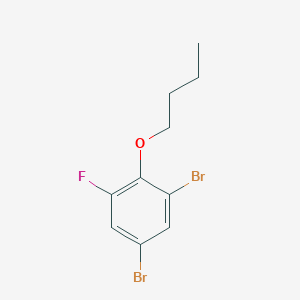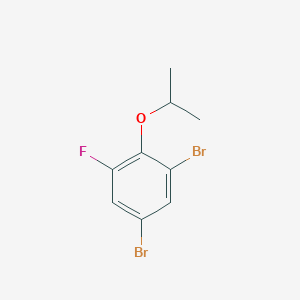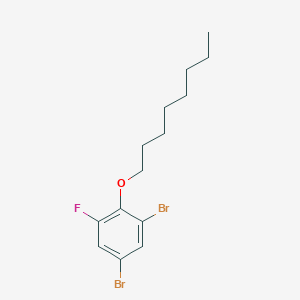
1,5-Dibromo-3-fluoro-2-(octyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,5-Dibromo-3-fluoro-2-(octyloxy)benzene” is a chemical compound with the CAS Number: 2413441-29-7 . It has a molecular weight of 382.11 and its IUPAC name is 1,5-dibromo-3-fluoro-2-(octyloxy)benzene . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1,5-Dibromo-3-fluoro-2-(octyloxy)benzene” is1S/C14H19Br2FO/c1-2-3-4-5-6-7-8-18-14-12(16)9-11(15)10-13(14)17/h9-10H,2-8H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“1,5-Dibromo-3-fluoro-2-(octyloxy)benzene” is a liquid with a molecular weight of 382.11 . The compound’s formula is C₁₄H₁₉Br₂FO .Scientific Research Applications
Properties of Liquid Crystals
Research conducted by Fouzai et al. (2018) explored the properties of binary mixtures derived from hydrogen bonded liquid crystals, including compounds similar to 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene. The study focused on the synthesis, thermal, and phase behavior of supra-molecular liquid crystals, investigating the influence of fluorine substitution on the benzene ring. The experimental findings revealed that fluorine substitution significantly affects the electro-optical and optical properties of these compounds, leading to rich phase variance and the appearance of smectic-G phase in the complexes (Fouzai et al., 2018).
Thin Film Properties for Organic Electronics
Another study by Constantinescu et al. (2015) focused on the thermal behavior and thin film properties of bis-pyrene compounds, derived from a precursor closely related to 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene, for potential use in organic thin film transistor applications. This research highlighted the compound's semiconducting properties and its application in creating thin films with significant potential in the field of organic electronics (Constantinescu et al., 2015).
Halogen Scrambling and Buttressing Effects
Mongin et al. (2001) examined the chemical behavior of oligobromoarenes, including compounds similar to 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene, under base treatment. The study revealed extensive halogen scrambling and buttressing effects, providing insights into the reactivity and stability of these compounds under various conditions. Such findings are critical for understanding the synthesis pathways and potential applications of these materials in organic synthesis (Mongin et al., 2001).
Photophysical Properties and Fluorescence
Krebs and Spanggaard (2002) investigated the effect of perfluorination on the photophysical properties of benzene derivatives. The study synthesized and characterized fluorinated compounds, revealing an exceptional red shift in emission maxima upon fluorine substitution. This research provides valuable data on the influence of fluorine atoms on the photophysical behavior of benzene compounds, which could be leveraged in the design of new materials for photonic applications (Krebs & Spanggaard, 2002).
Interactions in Solid State
Research by Manfroni et al. (2021) on dibromo-bis(phenylalkoxy)benzene derivatives, which are structurally related to 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene, explored their solid-state interactions. The study detailed the crystal structures and packing interactions, highlighting the dominance of C–Br...π(arene) interactions in determining the solid-state structure. Such insights are crucial for the development of materials with specific crystallographic properties and for the understanding of intermolecular interactions in solid states (Manfroni et al., 2021).
properties
IUPAC Name |
1,5-dibromo-3-fluoro-2-octoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2FO/c1-2-3-4-5-6-7-8-18-14-12(16)9-11(15)10-13(14)17/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUQOSPMNXNHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1Br)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-3-fluoro-2-(octyloxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


